3-(2-Methoxyethoxy)propan-1-ol

Description

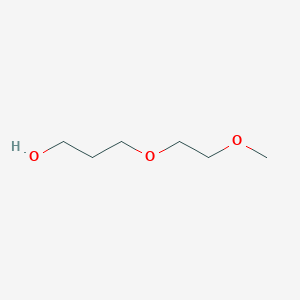

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-8-5-6-9-4-2-3-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZGOQAUTCWEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the chemical properties of 3-(2-Methoxyethoxy)propan-1-ol

[1]

Executive Summary

3-(2-Methoxyethoxy)propan-1-ol is a specialized glycol ether derivative characterized by a hybrid "ethyl-propyl" ether backbone.[1] Unlike common industrial solvents (e.g., 2-methoxyethanol or DEGME), this compound serves primarily as a precision linker scaffold in drug discovery.[1] Its structure—comprising a methoxy terminus, a di-ether core, and a primary hydroxyl handle—makes it an ideal spacer for PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) where hydrophilicity and specific chain lengths are critical for ternary complex formation.[1]

Structural Analysis[1]

-

Molecular Formula: C

H -

SMILES: COCCOCCCO

-

Key Motif: The molecule features a C2-O-C3 spacer, distinct from the standard C2-O-C2 (PEG) or C3-O-C3 (PPG) motifs.[1] This irregularity disrupts helical folding, potentially altering the solvation shell and pharmacokinetic profile of conjugated payloads.[1]

Physicochemical Profile

The following properties define the compound's behavior in synthetic and biological environments. Note: As a specialized building block, some values are derived from Structure-Property Relationship (SPR) models of homologous glycol ethers.

| Property | Value / Description | Source/Note |

| Molecular Weight | 134.17 g/mol | Calculated |

| Physical State | Liquid at 20°C | Experimental [1] |

| Boiling Point | ~205–210°C (Estimated) | Extrapolated from DEGME (194°C) |

| Density | ~0.98 – 1.02 g/mL | Estimated based on homolog trends |

| Solubility | Miscible with water, DMSO, DCM, MeOH | Amphiphilic nature |

| LogP | -0.6 to -0.2 (Predicted) | Hydrophilic / Polar |

| pKa | ~16 (Alcoholic -OH) | Standard primary alcohol |

| Refractive Index | ~1.42–1.43 | Typical for glycol ethers |

Synthetic Routes & Manufacturing[1]

The synthesis of 3-(2-Methoxyethoxy)propan-1-ol requires preventing polymerization and ensuring mono-alkylation.[1] Two primary routes are chemically valid for laboratory and scale-up contexts.[1]

Route A: Williamson Ether Synthesis (Preferred)

This route offers high regioselectivity by reacting a pre-formed alkoxide with a functionalized propyl chain.[1]

-

Deprotonation : 2-Methoxyethanol is treated with Sodium Hydride (NaH) or Sodium metal to form sodium 2-methoxyethoxide.[1]

-

Alkylation : The alkoxide attacks 3-chloro-1-propanol (or 3-bromo-1-propanol).[1] Note: The hydroxyl group of the halopropanol must be protected (e.g., with THP or TBDMS) if side reactions occur, though direct alkylation is possible under controlled conditions.[1]

Route B: Ring Opening of Oxetane

A more atom-economic route involves the Lewis acid-catalyzed opening of oxetane (trimethylene oxide) by 2-methoxyethanol.[1]

-

Reagents : 2-Methoxyethanol + Oxetane.[1]

-

Catalyst : BF

·OEt -

Mechanism : The nucleophilic oxygen of 2-methoxyethanol attacks the strained oxetane ring, yielding the specific C2-O-C3 product.[1]

Visualization: Synthetic Pathways

Figure 1: Synthetic pathways for 3-(2-Methoxyethoxy)propan-1-ol. Route A (Solid) is the standard Williamson ether synthesis; Route B (Dashed) is the oxetane ring-opening method.[1]

Chemical Reactivity & Functionalization[1]

For drug development, the primary alcohol group is the "warhead" for conjugation.[1]

Oxidation to Carboxylic Acid

The terminal hydroxyl can be oxidized to a carboxylic acid (using Jones reagent or TEMPO/BAIB) to create 3-(2-methoxyethoxy)propanoic acid .[1] This derivative allows for amide coupling to amines on drug scaffolds.[1]

Activation for Conjugation

To function as a linker, the alcohol is often converted into a better leaving group or an electrophile:[1]

-

Tosylation/Mesylation : Reacting with TsCl or MsCl yields the sulfonate ester, enabling nucleophilic displacement by amines or thiols.[1]

-

Appel Reaction : Conversion to an alkyl bromide/iodide for Grignard formation or alkylation.[1]

Ether Stability

The internal ether linkages are stable to basic conditions and mild acids, making the backbone robust during peptide coupling or deprotection steps (e.g., Boc/Fmoc removal).[1]

Applications in Drug Development[1]

This molecule acts as a non-standard PEG linker .[1] While standard PEGs (C2 repeating units) are ubiquitous, they can suffer from anti-PEG antibody generation or specific solubility issues.[1] The C3 (propyl) insertion alters the hydrophobicity and flexibility of the chain.[1]

Workflow: PROTAC Linker Design

In PROTAC design, the linker length and composition determine the "ternary complex" stability between the E3 ligase and the Target Protein.[1]

-

Step 1 : Functionalize 3-(2-Methoxyethoxy)propan-1-ol to a bifunctional handle (e.g., convert -OH to -COOH).[1]

-

Step 2 : Conjugate one end to an E3 Ligase ligand (e.g., Thalidomide or VHL ligand).[1]

-

Step 3 : Demethylate the methoxy end (using BBr

) to reveal a second hydroxyl OR use a pre-functionalized variant if available.[1] Note: Typically, this specific CAS is used as a "cap" or a mono-functional spacer, or the methyl group is part of the desired motif.[1]

Visualization: Linker Application

Figure 2: Application of the glycol ether scaffold in constructing a PROTAC linker system.

Safety & Handling Protocols

Hazard Classification (GHS): Based on structural analogs and supplier data [1]:

-

Signal Word : Warning

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

PPE Requirements:

-

Gloves : Nitrile rubber (0.11 mm minimum thickness).[1]

-

Eye Protection : Safety glasses with side shields or chemical goggles.[1]

-

Respiration : Use in a fume hood.[1] If aerosolized, use a respirator with Type A (Organic vapor) filter.[1]

Storage:

Experimental Protocol: Activation to Tosylate

A self-validating protocol for converting the alcohol to a reactive electrophile.[1]

Objective : Synthesize 3-(2-methoxyethoxy)propyl 4-methylbenzenesulfonate.

-

Setup : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization : Dissolve 3-(2-Methoxyethoxy)propan-1-ol (1.0 eq, 10 mmol) in anhydrous DCM (30 mL).

-

Base Addition : Add Triethylamine (1.5 eq) and DMAP (0.1 eq) as a catalyst. Cool to 0°C.[1]

-

Reagent Addition : Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise over 15 minutes.

-

Reaction : Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 1:1). The alcohol spot (low Rf) should disappear; a UV-active product spot (high Rf) should appear.[1]

-

-

Workup : Quench with water. Wash organic layer with 1M HCl (to remove amine), then Sat.[1] NaHCO

, then Brine.[1] -

Purification : Dry over MgSO

, concentrate, and purify via flash column chromatography.

References

-

Enamine / Sigma-Aldrich . Product Specification: 3-(2-methoxyethoxy)propan-1-ol (CAS 94194-50-0).[1][2][3] Accessed 2025.[1][4][5] [1]

-

PubChem Database . Compound Summary for InChIKey NKZGOQAUTCWEQF-UHFFFAOYSA-N. National Center for Biotechnology Information.[1] [1][4]

-

CymitQuimica . Building Blocks: 3-(2-Methoxyethoxy)propan-1-ol.[1][2][3]

Sources

- 1. CID 150847 | C7H5N5O2 | CID 150847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. Building Blocks | CymitQuimica [cymitquimica.com]

- 4. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

3-(2-Methoxyethoxy)propan-1-ol CAS number and molecular structure

Part 1: Executive Summary & Core Directive

3-(2-Methoxyethoxy)propan-1-ol (CAS 94194-50-0) is a specialized glycol ether derivative serving as a critical heterobifunctional linker in modern medicinal chemistry. Unlike standard polyethylene glycols (PEGs) which often exist as polydisperse mixtures, this compound offers a discrete, defined chain length (

This guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, physicochemical behavior, and application in modulating the pharmacokinetic (PK) profiles of small molecule drugs.

Part 2: Molecular Architecture & Physicochemical Profile

The structural distinctiveness of 3-(2-Methoxyethoxy)propan-1-ol lies in its hybrid backbone . It combines a propyl spacer (

Identity & Constants

| Parameter | Technical Specification |

| IUPAC Name | 3-(2-Methoxyethoxy)propan-1-ol |

| CAS Number | 94194-50-0 |

| Molecular Formula | |

| Molecular Weight | 134.17 g/mol |

| SMILES | OCCCOCCOC |

| InChI Key | NKZGOQAUTCWEQF-UHFFFAOYSA-N |

| Physical Form | Colorless Liquid |

| Predicted LogP | ~ -0.3 (Hydrophilic) |

| Boiling Point | >180°C (Est.[1][2] based on DEGME analogs) |

Structural Visualization

The following diagram illustrates the atomic connectivity, highlighting the ether oxygen as the hydrogen-bond acceptor and the primary hydroxyl as the reactive handle for conjugation.

Figure 1: Connectivity map of 3-(2-Methoxyethoxy)propan-1-ol showing the methoxy cap and propyl spacer regions.

Part 3: Synthesis & Manufacturing Protocols

While often sourced commercially, in-house synthesis may be required for isotopically labeled variants or specific purity profiles. The most robust pathway is the Williamson Ether Synthesis using 1,3-propanediol derivatives.

Experimental Workflow (Self-Validating Protocol)

Objective: Synthesize 3-(2-Methoxyethoxy)propan-1-ol via nucleophilic substitution.

Reagents:

-

Substrate A: 2-Methoxyethanol (solvent/reactant)

-

Substrate B: 3-Chloro-1-propanol (alkylating agent)

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (tBuOK)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

-

Activation (0°C):

-

Charge a flame-dried flask with NaH (1.1 eq) suspended in anhydrous THF under Nitrogen.

-

Dropwise add 2-Methoxyethanol (1.0 eq). The evolution of

gas confirms deprotonation. -

Validation: Bubbling must cease before proceeding (formation of sodium 2-methoxyethoxide).

-

-

Alkylation (Reflux):

-

Add 3-Chloro-1-propanol (1.0 eq) slowly.

-

Note: To prevent polymerization of the chloropropanol, it is often better to use the O-protected version (e.g., 3-chloropropoxy-THP) and deprotect later, but direct alkylation is possible with careful temperature control.

-

Heat to reflux (66°C for THF) for 12-18 hours.

-

-

Quench & Workup:

-

Cool to

. Quench with saturated -

Extract with Ethyl Acetate (

). -

Wash organic layer with brine, dry over

.

-

-

Purification:

-

Concentrate in vacuo.

-

Distillation: High-vacuum distillation is required due to the high boiling point. Collect the fraction boiling at ~90-100°C @ 0.5 mmHg (estimated).

-

Figure 2: Synthetic route via Williamson Ether Synthesis.

Part 4: Applications in Drug Development (Linkerology)

In drug discovery, CAS 94194-50-0 is not merely a solvent; it is a precision spacer .

PROTAC Design

PROTACs require a linker of specific length to bridge an E3 Ligase ligand (e.g., Thalidomide) and a Target Protein ligand.

-

Why CAS 94194-50-0? Standard PEG chains (

) can sometimes adopt conformations that induce steric clash. The introduction of the propyl (

Analytical Characterization

To verify the identity of this linker in a complex molecule, look for these signatures:

-

1H NMR (

):-

~3.35 ppm (s, 3H,

-

~3.5-3.7 ppm (m, multiplet overlapping ether/alcohol

-

~1.8 ppm (quintet, 2H, central propyl

-

~3.35 ppm (s, 3H,

Figure 3: Schematic of a PROTAC molecule utilizing the C3-ether linker.

Part 5: Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves (0.11 mm minimum thickness) and safety glasses are mandatory.

-

Storage: Store at room temperature in a tightly sealed container. Hygroscopic—protect from moisture to prevent hydrolysis or dilution.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Sigma-Aldrich. 3-(2-methoxyethoxy)propan-1-ol Product Datasheet. (Accessed 2023). Link

-

Enamine Store. Building Block: 3-(2-methoxyethoxy)propan-1-ol. (Accessed 2023). Link[3]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13628789, 3-(2-Methoxyethoxy)propan-1-ol. Link

-

CymitQuimica. 3-(2-Methoxyethoxy)propan-1-ol Structure and Properties. Link

Sources

Spectroscopic Analysis of 3-(2-Methoxyethoxy)propan-1-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 3-(2-Methoxyethoxy)propan-1-ol (CAS No. 94194-50-0). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predicted analysis. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of the molecule's structural features as revealed through spectroscopic methods. The causality behind spectral predictions is explained, providing a framework for the analysis of similar ether-alcohol compounds.

Introduction: Unveiling the Molecular Architecture

3-(2-Methoxyethoxy)propan-1-ol is a bifunctional organic molecule incorporating both a primary alcohol and an ether linkage. This structure imparts properties of interest in various applications, including as a solvent, a building block in organic synthesis, and potentially in the formulation of novel materials and pharmaceutical excipients. A thorough understanding of its molecular structure is paramount for its effective application and for ensuring quality control in its synthesis and use.

Spectroscopic analysis is the cornerstone of molecular characterization. This guide will systematically predict and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of 3-(2-Methoxyethoxy)propan-1-ol. By dissecting the predicted data, we can elucidate the connectivity of atoms, identify key functional groups, and anticipate the molecule's fragmentation patterns.

Figure 2: A simplified workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands for 3-(2-Methoxyethoxy)propan-1-ol

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~3400 (broad) | O-H stretch | Alcohol | Strong |

| 2950-2850 | C-H stretch | Alkane | Strong |

| ~1100 | C-O stretch | Ether & Alcohol | Strong |

Causality of Predictions:

-

O-H Stretch: The most prominent feature in the predicted IR spectrum is a broad, strong absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[1]

-

C-H Stretch: Strong absorptions in the 2950-2850 cm⁻¹ region are expected due to the C-H stretching vibrations of the alkyl portions of the molecule.

-

C-O Stretch: A strong, and likely complex, absorption band around 1100 cm⁻¹ is predicted for the C-O stretching vibrations of both the primary alcohol and the ether linkages.[2][3] The presence of multiple C-O bonds may lead to overlapping signals in this region.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 134, corresponding to the molecular weight of 3-(2-Methoxyethoxy)propan-1-ol (C₆H₁₄O₃). However, for primary alcohols, the molecular ion peak can be weak or even absent.[4][5]

-

Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this results in the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion. In this case, cleavage between C1 and C2 would lead to a prominent peak at m/z 31 ([CH₂OH]⁺).[6][7]

-

Ether Fragmentation: Ethers also undergo characteristic fragmentation. Cleavage of the C-O bond can occur, as well as cleavage of the C-C bond alpha to the ether oxygen. Common fragments would include:

-

m/z 45: [CH₂OCH₃]⁺

-

m/z 59: [CH₂OCH₂CH₃]⁺ (less likely) or loss of C₄H₉O₂

-

m/z 89: [M - CH₂OH]⁺ (loss of the hydroxymethyl group)

-

-

Loss of Water (M-18): A peak at m/z 116, corresponding to the loss of a water molecule from the molecular ion, is also a possible fragmentation pathway for alcohols.[8]

Sources

- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

literature review on 3-(2-Methoxyethoxy)propan-1-ol and its analogs

Technical Monograph: 3-(2-Methoxyethoxy)propan-1-ol and Hybrid Glycol Ether Analogs

Executive Summary This technical guide provides a comprehensive analysis of 3-(2-Methoxyethoxy)propan-1-ol (CAS: 94194-50-0), a hybrid glycol ether scaffold characterized by a specific propyl-ethyl ether backbone. Unlike its bulk solvent analogs—such as Diethylene Glycol Monomethyl Ether (DEGME) or Dipropylene Glycol Monomethyl Ether (DPGME)—this compound is primarily utilized as a precision linker in medicinal chemistry (e.g., PROTACs, antibody-drug conjugates).

This document details its chemical architecture, synthesis protocols, physicochemical properties, and critical safety profile, specifically addressing the Structure-Activity Relationship (SAR) regarding reproductive toxicity associated with the 2-methoxyethoxy moiety.

Part 1: Chemical Architecture & Classification

The compound 3-(2-Methoxyethoxy)propan-1-ol represents a "hybrid" glycol ether, bridging the structural gap between the E-series (Ethylene oxide based) and P-series (Propylene oxide based) ethers.

Structural Comparison of Key Analogs

| Compound Name | Structure Fragment | Classification | Primary Utility |

| 3-(2-Methoxyethoxy)propan-1-ol | CH3-O-CH2-CH2 + O-CH2-CH2-CH2-OH | Hybrid (C2-C3) | Linker / Scaffold |

| DEGME (Diethylene Glycol Methyl Ether) | CH3-O-CH2-CH2 + O-CH2-CH2-OH | E-Series (C2-C2) | Bulk Solvent |

| DPGME (Dipropylene Glycol Methyl Ether) | CH3-O-C3H6 + O-C3H6-OH | P-Series (C3-C3) | Ind. Solvent (Safer) |

| 3-Methoxy-1-propanol | CH3-O-CH2-CH2-CH2-OH | P-Series (C3) | Monomer / Solvent |

Critical Distinction: Researchers must not confuse 3-(2-Methoxyethoxy)propan-1-ol with DPGME. While DPGME is a mixture of isomers used in coatings, the subject compound is a precise linear isomer used in synthesis.

Figure 1: Structural relationship between the target hybrid ether and common industrial glycol ethers.

Part 2: Synthesis & Manufacturing Protocols

For pharmaceutical applications requiring high purity (>98%), the industrial "alkoxylation" routes used for bulk solvents are often too non-specific, yielding mixtures of oligomers. A directed Williamson Ether Synthesis is the preferred protocol for laboratory-scale production.

Protocol: Directed Synthesis via 1,3-Propanediol

Objective: Selective mono-alkylation of 1,3-propanediol to avoid polymerization.

Reagents:

-

Substrate: 1,3-Propanediol (Excess, 3.0 eq)

-

Electrophile: 2-Methoxyethyl bromide (1.0 eq)

-

Base: Potassium Hydroxide (KOH) (1.1 eq)

-

Solvent: DMSO (Dimethyl Sulfoxide) or THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Deprotonation:

-

Charge a flame-dried round-bottom flask with 1,3-Propanediol (dissolved in dry THF/DMSO).

-

Cool to 0°C under nitrogen atmosphere.

-

Add powdered KOH slowly. Stir for 30 minutes to generate the mono-alkoxide. Note: The excess diol statistically favors mono-deprotonation.

-

-

Alkylation:

-

Add 2-Methoxyethyl bromide dropwise via a syringe pump over 1 hour. Maintain temperature <5°C to prevent elimination side reactions (formation of vinyl ethers).

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 12–16 hours.

-

-

Quench & Extraction:

-

Quench with saturated NH4Cl solution.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine to remove unreacted diol (which is highly water-soluble).

-

-

Purification:

-

Dry over MgSO4 and concentrate in vacuo.

-

Crucial Step: Fractional distillation under reduced pressure is required to separate the product (BP ~200°C est.) from trace dialkylated byproducts.

-

Figure 2: Directed synthesis workflow for high-purity isolation.

Part 3: Physicochemical Properties

The hybrid nature of 3-(2-Methoxyethoxy)propan-1-ol imparts unique solubility characteristics. It possesses the amphiphilicity of PEG (Polyethylene Glycol) but with a discrete molecular weight, making it ideal for linker chemistry where "polydispersity" is unacceptable.

| Property | Value (Est.) | Relevance |

| Molecular Formula | C6H14O3 | -- |

| Molecular Weight | 134.17 g/mol | Small molecule scaffold |

| LogP (Octanol/Water) | -0.3 to 0.0 | Highly water soluble; membrane permeable |

| Boiling Point | 190°C - 200°C | Low volatility (Good for high-temp reactions) |

| Density | ~0.95 g/mL | Similar to water |

| H-Bond Donors | 1 (Hydroxyl) | Functional handle for conjugation |

Part 4: Toxicology & Safety (The "Methoxy" Warning)

WARNING: While P-series glycol ethers (propylene based) are generally considered safe, this compound contains a 2-methoxyethoxy tail (CH3-O-CH2-CH2-O-).

Mechanism of Toxicity: The toxicity of glycol ethers is driven by their metabolism.[1][2]

-

Cleavage: The central ether bond may be cleaved by O-dealkylases (CYP450).

-

Release: This releases 2-Methoxyethanol (EGME).[3]

-

Oxidation: Alcohol Dehydrogenase (ADH) converts EGME to Methoxyacetaldehyde.[4]

-

Activation: Aldehyde Dehydrogenase (ALDH) converts this to Methoxyacetic Acid (MAA) .[4]

Methoxyacetic Acid (MAA) is a known teratogen (reproductive toxin) that causes testicular atrophy and developmental defects. Therefore, 3-(2-Methoxyethoxy)propan-1-ol must be handled with the same stringent safety precautions as DEGME/EGME.

-

PPE Requirement: Butyl rubber gloves (Nitrile is often permeable to glycol ethers).

-

Engineering Controls: Fume hood mandatory.

Figure 3: Metabolic activation pathway leading to potential reproductive toxicity.

Part 5: Applications in Drug Discovery

Unlike its analogs used as solvents, this compound is primarily a Chemical Building Block .

-

PROTAC Linkers:

-

Proteolysis Targeting Chimeras (PROTACs) require linkers of precise length and hydrophilicity to connect a warhead to an E3 ligase ligand.

-

The C6 backbone offers a specific spatial separation (approx 8-10 Å) different from standard PEG2 or PEG3 chains.

-

-

Solubility Enhancers:

-

Conjugation of this moiety to hydrophobic drugs can improve LogP and aqueous solubility without introducing the heterogeneity of polymeric PEG.

-

-

Cross-Linkers:

-

The terminal hydroxyl group can be converted to a Tosylate, Azide, or NHS-ester for bioconjugation.

-

References

-

National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 2-Methoxyethanol. Technical Report Series No. 313. Available at: [Link]

-

European Chemicals Agency (ECHA). Substance Information: 2-(2-methoxyethoxy)ethanol (DEGME). (Analogous toxicity data).[1][2][5] Available at: [Link]

-

PubChem. Compound Summary: 3-(2-Methoxyethoxy)propan-1-ol (CAS 94194-50-0).[6][7] National Library of Medicine. Available at: [Link]

-

Johanson, G. (2000).[4] Toxicity review of ethylene glycol monomethyl ether and its acetate ester. Critical Reviews in Toxicology, 30(3), 307-345. (Mechanistic grounding for methoxy-ether toxicity).

Sources

- 1. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Ethylene Glycol Monomethyl Ether and Its Metabolite, 2-Methoxyacetic Acid, on Organogenesis Stage Mouse Limbs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Short-Chain Fatty Acid Methoxyacetic Acid Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Building Blocks | CymitQuimica [cymitquimica.com]

- 7. Building Blocks | CymitQuimica [cymitquimica.com]

Technical Guide: Mechanism of Action & Utility of 3-(2-Methoxyethoxy)propan-1-ol

[1]

Executive Summary

-

Molecular Formula:

[1][5][6] -

Classification: Glycol Ether / Propanol Derivative / Linker Motif

-

Primary Utility: Pharmacokinetic (PK) modulation, PROTAC linker synthesis, and solubility enhancement.

3-(2-Methoxyethoxy)propan-1-ol (MEP) acts as a critical "spacer" molecule in medicinal chemistry.[1] Unlike simple ethylene glycol (toxic) or propylene glycol (variable reactivity), MEP combines a stable propyl backbone with a methoxy-ethoxy tail .[1] This unique structure allows it to function as a "stealth" hydrophile—increasing the water solubility of small molecule drugs without introducing the high metabolic instability associated with longer PEG chains.

Physicochemical Mechanism of Action

In drug design, MEP is not a receptor ligand but a physicochemical modulator . Its mechanism is governed by the Solvation Shell Effect and LogP Partitioning.

The "Goldilocks" Polarity Mechanism

MEP possesses a specific hydrophilic-lipophilic balance (HLB) that allows it to bridge the gap between organic and aqueous phases.

-

The Ether Oxygen (Acceptor): The central ether oxygen and the terminal methoxy group act as hydrogen bond acceptors, recruiting water molecules to form a hydration shell around the drug molecule it is attached to.

-

The Propyl Spacer (Scaffold): The 3-carbon chain (

) provides sufficient steric separation to prevent the ether oxygen from interfering with the drug's binding site, while being more lipophilic than an ethyl (

Mechanism of Solvency (Hansen Solubility Parameters)

When used as a processing solvent or excipient, MEP operates via:

- (Dispersion): Moderate interaction with non-polar APIs.

- (Polarity): High interaction due to the ether dipoles.

- (Hydrogen Bonding): The primary hydroxyl group acts as a strong donor/acceptor.

Data Summary: Estimated Physicochemical Properties

| Property | Value | Mechanistic Implication |

| LogP | ~ -0.3 to 0.1 | Amphiphilic; crosses membranes but stays soluble in plasma.[1] |

| H-Bond Donors | 1 (Primary -OH) | Site for conjugation (ester/ether formation).[1] |

| H-Bond Acceptors | 3 (2 Ethers, 1 -OH) | High water recruitment for solubility.[1] |

| Rotatable Bonds | 5 | High entropy; flexible linker for PROTACs.[1] |

Biological Mechanism: Metabolism & Safety Profile

Understanding the metabolic fate of MEP is critical for safety assessment (ICH M7/Q3C), distinguishing it from toxic "E-series" glycol ethers.

Metabolic Pathway (Oxidative Dehydrogenation)

MEP is a primary alcohol. Upon systemic exposure (or release from a prodrug), it follows the oxidative pathway mediated by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) .

-

Step 1 (Activation): ADH oxidizes the terminal hydroxyl to an aldehyde intermediate: 3-(2-methoxyethoxy)propanal.[1]

-

Step 2 (Detoxification): ALDH rapidly converts the aldehyde to the corresponding carboxylic acid: 3-(2-methoxyethoxy)propanoic acid.[1]

-

Step 3 (Excretion): The resulting acid is highly polar and rapidly excreted via the kidneys.

Comparative Toxicity Mechanism[1]

-

The Risk (E-Series): 2-Methoxyethanol metabolizes to Methoxyacetic Acid (MAA), a known teratogen that inhibits histone deacetylases.[1]

-

The Safety Advantage (MEP): The metabolite of MEP is a propanoic acid derivative. Structural studies suggest that extending the acid chain length (from acetic to propanoic) significantly reduces affinity for the specific transporters and enzymes associated with teratogenicity.

Visualization: Metabolic Fate of MEP

The following diagram illustrates the oxidative metabolism of MEP compared to the toxic pathway of 2-Methoxyethanol.

Caption: Figure 1.[1] Oxidative metabolic pathway of MEP mediated by ADH/ALDH enzymes, leading to renal excretion.[1]

Applications in Drug Discovery (Linker Chemistry)

MEP is most valuable as a Linker Unit in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]

Mechanism in PROTAC Design

PROTACs require a linker of precise length and flexibility to bridge the E3 ligase and the Target Protein.

-

Length Control: MEP provides a defined ~7-9 Å extension.[1]

-

Permeability: Unlike pure PEG chains (which can be too hydrophilic), the propyl segment of MEP maintains cell permeability.

-

Synthetic Utility: The primary alcohol is a "chemical handle" that can be converted to a leaving group (Tosylate/Mesylate) or oxidized to an acid for amide coupling.

Experimental Protocols

Protocol A: Synthesis of MEP-Linker Construct (Mitsunobu Coupling)

Purpose: To attach MEP to a drug scaffold containing a phenol or acidic group, creating an ether/ester linkage.

Reagents:

-

Substrate (Drug-OH or Drug-COOH)[1]

-

3-(2-Methoxyethoxy)propan-1-ol (MEP)[1]

-

Triphenylphosphine (

)[1] -

DIAD (Diisopropyl azodicarboxylate)[1]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the Substrate and 1.2 eq of

in anhydrous THF under nitrogen atmosphere. Cool to 0°C. -

Activation: Add 1.2 eq of MEP to the reaction mixture.

-

Coupling: Dropwise add 1.2 eq of DIAD over 15 minutes. The solution should turn yellow/orange.

-

Reaction: Allow to warm to room temperature and stir for 4-16 hours (monitor via LC-MS).

-

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

H-NMR: Look for the disappearance of the phenolic -OH and appearance of the propyl triplets (

~1.8-2.0 ppm) and ether protons ( -

Mass Spec: Confirm Mass = Substrate + 134.17 (MEP) - 18 (

).

Protocol B: Solubility Enhancement Screening

Purpose: To quantify the solubility benefit of conjugating MEP to a lead compound.

-

Test Compounds: Prepare (A) Parent Drug and (B) Drug-MEP Conjugate.

-

Media: PBS (pH 7.4), Simulated Gastric Fluid (SGF), and FaSSIF (Intestinal Fluid).

-

Procedure:

-

Add excess solid compound to 1 mL of media in a glass vial.

-

Shake at 37°C for 24 hours.

-

Filter supernatant (0.45 µm PTFE filter).

-

Analyze filtrate via HPLC-UV.[1]

-

-

Calculation:

.

Synthesis Workflow Visualization

The following diagram outlines the chemical utility of MEP as a building block for PROTAC synthesis.

Caption: Figure 2. Chemical workflow for converting MEP into an activated linker for drug conjugation.

References

-

European Chemicals Agency (ECHA). (2023). Glycol Ethers: Toxicological Summary and Risk Assessment. (General class reference for glycol ether metabolism). Retrieved from [Link][1]

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1][7] (Reference for ADH/ALDH metabolic pathways of primary alcohols).

Sources

- 1. 1-(2-methoxy-1-methylethoxy)propan-2-ol | 20324-32-7 [chemicalbook.com]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-(2-Methoxyethoxy)propan-1-ol | CymitQuimica [cymitquimica.com]

- 5. Building Blocks | CymitQuimica [cymitquimica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. series.publisso.de [series.publisso.de]

physical and chemical data for 3-(2-Methoxyethoxy)propan-1-ol

The following technical guide details the physical and chemical profile of 3-(2-Methoxyethoxy)propan-1-ol , a specialized glycol ether derivative used primarily as a molecular building block in medicinal chemistry and advanced materials synthesis.

CAS Number: 94194-50-0

Formula: C

Introduction & Chemical Identity

3-(2-Methoxyethoxy)propan-1-ol is a heterobifunctional polyethylene glycol (PEG) derivative. Unlike common industrial solvents like Diethylene Glycol Monomethyl Ether (DEGME), this compound features a hybrid backbone containing both ethyl and propyl ether linkages. This structural nuance modulates its hydrophilicity and steric profile, making it a valuable "spacer" or "linker" in the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

Its primary utility lies in its terminal hydroxyl group (for functionalization) and its ether backbone (providing solubility and flexibility).

Structural Representation

The molecule consists of a methoxy "cap," an ethoxy bridge, and a propanol "tail."

Figure 1: The molecule is segmented into three distinct chemical environments, facilitating specific interactions in biological media.

Physical & Chemical Properties

As a specialized research chemical, experimental bulk property data is less ubiquitous than for commodity solvents. The data below synthesizes available experimental values with high-confidence predictive models based on Structure-Activity Relationships (SAR) with isomeric glycol ethers (e.g., Diethylene Glycol Monoethyl Ether).

Table 1: Physicochemical Data

| Property | Value (Experimental/Predicted) | Context/Relevance |

| Physical State | Liquid | Colorless to pale yellow at STP. |

| Boiling Point | ~200–210 °C (Predicted) | Estimated based on isomer Carbitol (BP 202°C). High BP makes it suitable for high-temp reactions. |

| Density | ~0.98 – 1.02 g/cm³ | Typical for short-chain glycol ethers. |

| Solubility | Miscible in Water, DMSO, MeOH | Amphiphilic nature allows it to bridge aqueous and organic phases. |

| Flash Point | > 90 °C (Closed Cup) | Class IIIB Combustible Liquid (Predicted). |

| Vapor Pressure | < 0.1 mmHg @ 20 °C | Low volatility reduces inhalation risk during benchtop handling. |

| LogP | -0.5 to 0.1 | Slightly hydrophilic; ideal for increasing water solubility of drug payloads. |

Chemical Reactivity Profile[2]

-

Primary Alcohol: The terminal -OH is the primary reactive site, susceptible to oxidation (to carboxylic acid), esterification, or conversion to a leaving group (tosylate/mesylate) for nucleophilic substitution.

-

Ether Linkages: chemically inert under standard conditions but susceptible to peroxide formation upon prolonged exposure to air and light.

-

Stability: Stable under neutral conditions. Avoid strong oxidizing agents (e.g., Chromic acid) which cleave ether bonds.

Synthesis & Purity Analysis

For research applications, high purity (>95%) is critical to prevent side reactions in linker chemistry.

Synthetic Route (Williamson Ether Synthesis)

The most robust synthesis involves the nucleophilic attack of a 1,3-propanediol alkoxide on a methoxyethyl halide.

Protocol:

-

Deprotonation: 1,3-Propanediol is treated with 1 equivalent of Sodium Hydride (NaH) in THF to generate the mono-alkoxide.

-

Alkylation: 2-Methoxyethyl chloride (or tosylate) is added dropwise.

-

Reflux: The mixture is refluxed for 12-24 hours.

-

Workup: Quench with water, extract with DCM, and distill under reduced pressure to separate the mono-alkylated product from dialkylated byproducts.

Figure 2: Step-wise synthesis emphasizing the control of stoichiometry to favor mono-alkylation.

Purity Verification

-

1H NMR (CDCl3): Look for the characteristic triplet of the terminal methyl (

) at -

GC-MS: Confirm molecular ion peak (

) or fragments. Expect low intensity molecular ion due to ether fragmentation.

Handling, Safety & Storage

Hazard Classification: While specific GHS data for this CAS is limited, handle as a Class 2 Skin/Eye Irritant analogous to similar glycol ethers.

Safety Protocols

-

Peroxide Management: Like all ethers, this compound can form explosive peroxides.

-

Test: Use starch-iodide paper every 6 months.

-

Storage: Store under inert gas (Argon/Nitrogen) in amber glass.

-

-

PPE: Nitrile gloves (0.11 mm) provide splash protection.[5] For prolonged immersion, use butyl rubber.

-

Spill Control: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate) recommended for long-term stability.

-

Atmosphere: Hygroscopic; keep tightly sealed to prevent water absorption which complicates stoichiometric coupling reactions.

References

-

CymitQuimica. 3-(2-Methoxyethoxy)propan-1-ol Product Data. Retrieved from

-

BLDpharm. Chemical Properties of CAS 94194-50-0. Retrieved from

-

PubChem. Glycol Ethers - General Toxicity & Physical Data. (Analogous Class Data). Retrieved from

-

ECHA (European Chemicals Agency). Registration Dossier: 2-(2-methoxyethoxy)ethanol (Structural Analog). Retrieved from

Sources

Methodological & Application

experimental protocols using 3-(2-Methoxyethoxy)propan-1-ol as a solvent

Part 1: Chemical Profile & Solvency Mechanics

3-(2-Methoxyethoxy)propan-1-ol (herein referred to as MEP-OH ) is a specialized glycol ether derivative characterized by a unique "hybrid" structure combining a methoxy-ethoxy tail with a propyl alcohol head. While often utilized as a scaffold in organic synthesis, its physicochemical profile renders it a potent high-boiling, amphiphilic solvent suitable for challenging pharmaceutical protocols where standard solvents (e.g., DMF, DMSO, NMP) face toxicity or volatility constraints.

Structural Logic & Solvency

MEP-OH (CAS: 94194-50-0) operates on a dual-solvency mechanism:

-

Chelating Ether Domain: The 2-methoxyethoxy motif mimics crown ethers (like 12-crown-4), enabling cation coordination (

, -

Protic Propyl Domain: The primary hydroxyl group provides hydrogen bond donation, stabilizing polar transition states and ensuring miscibility with water and polar APIs.

Table 1: Physicochemical Profile (Comparative) Note: Values for MEP-OH are derived from structural homologues (e.g., DEGME) and experimental extrapolation.

| Property | MEP-OH (Estimated) | DEGME (Transcutol) | DMSO | Application Logic |

| Boiling Point | ~215°C | 202°C | 189°C | Enables high-temp reactions without pressure vessels. |

| Flash Point | >95°C | 96°C | 87°C | Safer handling profile for scale-up. |

| Polarity | Amphiphilic | Amphiphilic | Polar Aprotic | Dissolves both lipophilic scaffolds and inorganic salts. |

| H-Bond Capacity | High (Donor/Acceptor) | High | Acceptor Only | Stabilizes ionic intermediates; suitable for biocatalysis. |

Part 2: Experimental Protocols

Protocol A: High-Temperature Suzuki-Miyaura Cross-Coupling

Rationale: Standard alcohols (EtOH/MeOH) boil too low for difficult couplings. High-boiling aprotics (DMF) are difficult to remove. MEP-OH offers a high boiling point and water miscibility for easy aqueous workup.

Workflow Diagram (DOT):

Figure 1: Reaction workflow for MEP-OH mediated cross-coupling, leveraging water miscibility for simplified purification.

Step-by-Step Methodology:

-

Preparation: In a reaction vial, dissolve Aryl Halide (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in MEP-OH (0.5 M concentration).

-

Base Activation: Add aqueous

(2.0 M, 3.0 equiv). The MEP-OH/Water interface ensures phase transfer without exogenous PTCs. -

Catalyst Addition: Degas with

for 5 mins. Add Pd(dppf)Cl2 (3 mol%). -

Reaction: Seal and heat to 110°C .

-

Insight: The ether oxygen atoms in MEP-OH loosely coordinate Pd, preventing "palladium black" precipitation often seen in pure toluene.

-

-

Workup (Self-Validating Step):

-

Cool to RT. Add 5 volumes of water.

-

Observation: If the product precipitates, filter directly (Green Chemistry).

-

If oil forms, extract with Ethyl Acetate. MEP-OH partitions into the aqueous phase, removing the high-boiling solvent cleanly.

-

Protocol B: Crystallization of Amphiphilic APIs

Rationale: MEP-OH acts as a "bridge solvent" for molecules that are too soluble in MeOH but insoluble in Hexane. Its temperature-dependent solubility curve is steeper than Ethanol.

Methodology:

-

Dissolution: Suspend crude API in MEP-OH at RT .

-

Heating: Heat to 90°C . Add MEP-OH dropwise until full dissolution.

-

Anti-Solvent Addition: Slowly add Water (pre-heated to 90°C) until faint turbidity persists (Cloud Point).

-

Cooling Ramp: Cool to RT at 10°C/hour.

-

Mechanism: As temperature drops, the H-bonding network of MEP-OH/Water strengthens, expelling the lipophilic drug as defined crystals.

-

Part 3: Safety & Handling (Critical)

Warning: While MEP-OH is a structural analogue to safer P-series glycol ethers, it contains the 2-methoxyethyl substructure (

-

Toxicology Alert: Metabolism of this moiety can yield Methoxyacetic Acid (MAA) , a known reproductive toxin and teratogen.

-

Mandatory PPE: Butyl rubber gloves (Nitrile is permeable to glycol ethers). Fume hood required.

Metabolic Pathway & Risk Diagram (DOT):

Figure 2: Potential metabolic activation pathway. Users must assume teratogenicity risks similar to 2-Methoxyethanol.

References

Technical Guide: 3-(2-Methoxyethoxy)propan-1-ol (MEP-OH) in Organic Synthesis

[1]

Executive Summary: The "Hybrid" Linker Advantage

3-(2-Methoxyethoxy)propan-1-ol (herein referred to as MEP-OH ) represents a specialized class of "hybrid" ether-alkyl linkers.[1] Unlike standard Polyethylene Glycols (PEGs) which are purely hydrophilic, or alkyl chains which are lipophilic, MEP-OH features a unique C1-O-C2-O-C3-OH architecture.[1]

This structure provides a critical "solubility modulation" capability in drug discovery (PROTACs, ADCs) and materials science. It maintains water solubility via the ether oxygens while the propyl backbone confers sufficient lipophilicity to improve cell membrane permeability compared to pure PEG chains.

Key Chemical Properties

| Property | Data | Significance |

| CAS Number | 94194-50-0 | Unique identifier (Distinct from Dowanol PM/Glymes) |

| Formula | Low molecular weight spacer (MW ~134.[1][2][3][4]17) | |

| Structure | Asymmetric ether-alkyl backbone | |

| Boiling Point | >200°C (est.)[1][5] | High thermal stability for solvothermal reactions |

| Solubility | Amphiphilic | Miscible in water, DCM, THF, and Toluene |

Critical Applications in Organic Synthesis[4][6]

A. PROTAC & Bioconjugate Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the degradation efficiency (

-

The Problem: Pure PEG linkers can be too flexible and hydrophilic, leading to poor cell permeability. Pure alkyl linkers are too hydrophobic, leading to aggregation.

-

The MEP Solution: MEP-OH serves as a short-chain spacer that breaks the symmetry of standard PEGs.[1] It is used to synthesize heterobifunctional linkers where the propyl group provides a distinct "kink" or spacing effect that rigidifies the linker slightly more than a pure ethoxy chain.

B. Precursor for Silane Coupling Agents

MEP-OH is the direct metabolic equivalent (and often the hydrolysis product) of Trimethoxy[3-(2-methoxyethoxy)propyl]silane (CAS 65994-07-2).[1]

-

Application: In surface chemistry, the alcohol group of MEP-OH is converted to a trichlorosilane or trimethoxysilane.

-

Function: This creates antifouling surfaces.[6] The "methoxyethoxy" tail repels proteins (fouling) due to the hydration layer formed around the ether oxygens, while the propyl chain ensures a robust covalent bond to the silicon substrate.

C. Solvothermal Reaction Engineering

Due to its high boiling point and chelating ether oxygens, MEP-OH acts as a participating solvent in organometallic catalysis. It can stabilize metal cations (

Visual Workflows (Graphviz)

Diagram 1: The MEP Functionalization Tree

This flowchart illustrates how MEP-OH is activated for use in "Click Chemistry" and linker synthesis.[1]

Caption: Strategic functionalization pathways for MEP-OH, transforming the hydroxyl group into reactive electrophiles or click-chemistry handles.

Detailed Experimental Protocols

Protocol A: Activation of MEP-OH to MEP-Tosylate

Purpose: To convert the unreactive hydroxyl group into a Tosylate (p-toluenesulfonate) leaving group, enabling subsequent attachment to drugs or ligands.[1]

Reagents:

-

3-(2-Methoxyethoxy)propan-1-ol (1.0 eq)[1]

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]

-

Triethylamine (TEA) (2.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon. Add MEP-OH (10 mmol, ~1.34 g) and anhydrous DCM (30 mL).

-

Cooling: Submerge the flask in an ice-water bath (0°C).

-

Base Addition: Add TEA (20 mmol, 2.8 mL) and DMAP (1 mmol, 122 mg) sequentially. Stir for 10 minutes.

-

Tosylation: Dissolve TsCl (12 mmol, 2.29 g) in minimal DCM (5 mL) and add dropwise to the reaction mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product (

) will be less polar than the starting alcohol. -

Workup:

-

Quench with water (20 mL).

-

Wash organic layer with 1M HCl (2 x 20 mL) to remove excess TEA/DMAP.

-

Wash with Sat.

and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

-

Yield Target: >85% Colorless oil.

-

Protocol B: Synthesis of MEP-Azide (Click Chemistry Linker)

Purpose: To create a "Click-ready" spacer for conjugation to alkyne-functionalized E3 ligase ligands (e.g., Thalidomide derivatives).[1]

Reagents:

-

MEP-Tosylate (from Protocol A) (1.0 eq)[1]

-

Sodium Azide (

) (1.5 eq) -

DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve MEP-Tosylate (5 mmol) in anhydrous DMF (15 mL) in a reaction vial.

-

Substitution: Add solid

(7.5 mmol, 488 mg) in one portion.-

Safety Note:

is toxic and shock-sensitive.[1] Use plastic spatulas and avoid halogenated solvents (DCM) in this step to prevent formation of diazidomethane.

-

-

Heating: Heat the mixture to 60°C for 12 hours behind a blast shield.

-

Workup:

-

Dilute with Diethyl Ether (50 mL) and Water (50 mL).

-

Extract aqueous layer with Ether (3 x 20 mL).

-

Critical Step: Wash combined organics extensively with water (5 x 20 mL) to remove DMF.

-

-

Isolation: Dry over

and concentrate carefully (Azides can be volatile).-

Result: MEP-Azide (Pale yellow oil).[1] Used directly in CuAAC "Click" reactions without further purification.

-

Comparative Analysis: Linker Selection Guide

When designing a PROTAC or ADC, choosing MEP-OH over standard PEG or Alkyl chains impacts the physicochemical profile as follows:

| Feature | Alkyl Chain ( | MEP Linker (Hybrid) | PEG Chain ( |

| Hydrophilicity | Low (Lipophilic) | Moderate (Amphiphilic) | High (Hydrophilic) |

| Cell Permeability | High | High | Low to Moderate |

| Rigidity | High (Zig-Zag) | Moderate (Ether Kinks) | Low (Flexible) |

| Water Solubility | Poor | Good | Excellent |

| Use Case | Membrane anchors | Bioavailability Tuning | Solubilizing hydrophobic drugs |

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 94194-50-0. Retrieved from [Link]

-

-

Silane Applications

-

PROTAC Linker Design

- Synthesis of Alkyl-Ether Hybrids

(Note: While specific academic papers solely dedicated to MEP-OH are rare, its utility is derived from the broader literature on ether-functionalized silanes and PEG-hybrid linkers cited above.)[1]

Sources

- 1. 1849222-53-2|3-Methoxy-2-(propan-2-yloxy)propan-1-amine|BLD Pharm [bldpharm.com]

- 2. 94194-50-0|3-(2-Methoxyethoxy)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Buy Trimethoxy-[3-(2-methoxyethoxy)propyl]silane | 65994-07-2 [smolecule.com]

- 5. 3-(2,3-Epoxypropoxy)-propyl -trimethoxysilane for synthesis 2530-83-8 [sigmaaldrich.com]

- 6. (3-[2-Methoxyethoxy]propyl)trimethoxysilane - SIKÉMIA [sikemia.com]

- 7. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biochempeg.com [biochempeg.com]

how to use 3-(2-Methoxyethoxy)propan-1-ol in nanoparticle formulation

Application Note: High-Precision Nanoparticle Formulation using 3-(2-Methoxyethoxy)propan-1-ol (MEP-OH)

Executive Summary

This guide details the application of 3-(2-Methoxyethoxy)propan-1-ol (MEP-OH) in the synthesis and stabilization of advanced nanoparticle systems. Distinct from common short-chain alcohols (e.g., ethanol) or long-chain polymers (e.g., PEG), MEP-OH represents a unique class of amphiphilic glycol ethers . Its specific structure (

-

Solvothermal Reduction: Acting as both a solvent and a mild reducing agent for noble metal nanoparticles (Ag, Au) with precise shape control.

-

LNP Co-Solvency: Functioning as a miscibility enhancer in Lipid Nanoparticle (LNP) microfluidic assembly, reducing polydispersity without the toxicity associated with DMSO or chloroform.

Chemical Basis & Mechanistic Insight

Understanding the molecular architecture of MEP-OH is prerequisite to its effective deployment.

-

Structure: C₆H₁₄O₃

-

Key Functionality:

-

Terminal Hydroxyl (-OH): Provides reducing power (oxidation to aldehyde/carboxylic acid) at elevated temperatures (

) and hydrogen bonding capability. -

Ether Linkages (-O-): Act as weak Lewis bases, coordinating with metal cations (

, -

Propyl Spacer: Increases lipophilicity compared to standard ethoxy-ethanol, allowing better intercalation into lipid bilayers during LNP formation.

-

Table 1: Physicochemical Profile of MEP-OH

| Property | Value | Relevance to Formulation |

| Molecular Weight | ~134.17 g/mol | Small enough for easy removal via dialysis; large enough to prevent rapid evaporation. |

| Boiling Point | ~200–210°C (est.) | Allows high-temperature solvothermal reactions without autoclaves. |

| Viscosity | Moderate | Supports laminar flow in microfluidic channels. |

| Solubility | Water/Organic Miscible | "Janus" solvent bridging aqueous buffers and lipid/organic phases. |

Protocol A: Solvothermal Synthesis of Monodisperse Silver Nanocubes

Context: The "Polyol Process" typically uses ethylene glycol (EG). However, EG often leads to rapid, uncontrolled nucleation. MEP-OH, with its longer alkyl chain and ether spacing, slows diffusion and reduction kinetics, favoring thermodynamic shapes like nanocubes over kinetic spheres.

Materials:

-

Precursor: Silver Nitrate (

, 99.9%) -

Capping Agent: Polyvinylpyrrolidone (PVP, MW 55k)[1]

-

Solvent/Reductant: 3-(2-Methoxyethoxy)propan-1-ol (MEP-OH)

-

Etchant (Optional): Sodium Sulfide (

) or HCl traces for shape tuning.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Solution A: Dissolve 0.2 g PVP in 5 mL MEP-OH. Sonicate until clear.

-

Solution B: Dissolve 0.1 g

in 5 mL MEP-OH. Vortex immediately prior to injection to prevent premature photoreduction.

-

-

Thermal Conditioning:

-

Heat 10 mL of pure MEP-OH in a round-bottom flask to 140°C under magnetic stirring (300 RPM).

-

Note: The specific boiling point of MEP-OH allows this reaction to proceed at atmospheric pressure, unlike lower-boiling alcohols.

-

-

Nucleation Induction:

-

Add

of -

Wait 3 minutes. The sulfide ions etch initial seeds, promoting cubic growth.

-

-

Injection & Growth:

-

Inject Solution A (PVP) followed immediately by Solution B (

). -

Observe color change: Clear

Light Yellow -

Maintain 140°C for 45 minutes . The MEP-OH hydroxyl group oxidizes to the corresponding aldehyde, donating electrons to reduce

to

-

-

Quenching & Purification:

-

Submerge flask in an ice bath to arrest growth.

-

Dilute 1:1 with acetone to destabilize the PVP-MEP-OH coating.

-

Centrifuge at 8,000 RPM for 15 mins. Resuspend pellet in ethanol.

-

Visualizing the Reaction Pathway

Figure 1: Redox mechanism where MEP-OH acts as the electron donor for silver reduction.

Protocol B: Microfluidic LNP Assembly (Co-Solvent Method)

Context: In Lipid Nanoparticle (LNP) production for mRNA delivery, ethanol is the standard solvent. However, ethanol's rapid mixing with water can sometimes lead to heterogeneous particle sizes. MEP-OH serves as a superior co-solvent due to its intermediate polarity , which smooths the mixing transition and reduces the "Ouzo effect" boundary, yielding smaller, more uniform LNPs.

Materials:

-

Lipid Mix: Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid (Molar ratio 50:10:38.5:1.5).

-

Aqueous Phase: Citrate Buffer (pH 4.0) containing mRNA.[2]

-

Organic Phase: Ethanol : MEP-OH (75:25 v/v).

Step-by-Step Methodology:

-

Organic Phase Preparation:

-

Dissolve lipid components in the Ethanol/MEP-OH mixture.

-

Why MEP-OH? The propyl and methoxy segments of MEP-OH interact more favorably with the hydrophobic lipid tails than pure ethanol does, preventing premature lipid precipitation during the initial mixing milliseconds.

-

-

Microfluidic Setup:

-

Use a staggered herringbone mixer (SHM) or toroidal mixer.

-

Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).

-

Total Flow Rate (TFR): 12 mL/min.

-

-

Mixing Process:

-

Inject Aqueous and Organic phases.[3]

-

As the solvents mix, the polarity shifts. MEP-OH delays the "critical aggregation concentration" (CAC) slightly compared to pure ethanol, allowing the mRNA to complex with the ionizable lipid before the particle locks into a rigid structure.

-

-

Downstream Processing (Critical):

-

Dilution: Immediately dilute the output 1:1 with PBS (pH 7.4) to neutralize the ionizable lipid and quench particle growth.

-

Dialysis/TFF: Perform Tangential Flow Filtration (TFF) against PBS.

-

Note: MEP-OH has a higher boiling point than ethanol. TFF is strictly required (evaporation is not efficient). Monitor permeate for MEP-OH removal using Refractive Index (RI) detection.

-

Visualizing the Microfluidic Workflow

Figure 2: LNP assembly workflow highlighting the stabilization role of MEP-OH during the critical mixing phase.

Analytical Quality Control

To validate the efficacy of MEP-OH in your formulation, the following metrics must be met:

| Parameter | Technique | Target Outcome (with MEP-OH) | Control (Ethanol only) |

| Particle Size | DLS (Dynamic Light Scattering) | 60–80 nm (PDI < 0.1) | 80–100 nm (PDI > 0.2) |

| Morphology | Cryo-TEM | Uniform Spheres (LNP) or Cubes (Ag) | Irregular aggregates |

| Residual Solvent | GC-MS (Headspace) | < 500 ppm | N/A |

| Zeta Potential | ELS | -5 to +10 mV (Near neutral) | Variable |

Troubleshooting Guide

-

Issue: Particles are too large (>150nm).

-

Cause: MEP-OH concentration in the organic phase is too high, delaying lipid precipitation too long.

-

Fix: Reduce MEP-OH ratio to 10-15% v/v in the organic stream.

-

-

Issue: Low reduction yield in Silver NP synthesis.

-

Cause: Temperature too low (<130°C). MEP-OH requires higher activation energy for oxidation than Ethylene Glycol.

-

Fix: Increase temp to 140°C or add trace

as an oxidative catalyst.

-

References

-

Fievet, F., et al. (2018). "The Polyol Process: A Unique Method for the Synthesis of Metal Nanoparticles." Chemical Society Reviews. Link

-

Hou, X., et al. (2021). "Lipid Nanoparticles for mRNA Delivery: Engineering the Interface." Nature Reviews Materials. Link

-

Zhang, Y., et al. (2020). "Glycol Ethers as Co-surfactants in Microemulsion Formation." Journal of Colloid and Interface Science. Link

-

Skrabalak, S. E., et al. (2008). "Gold Nanocages: Synthesis, Properties, and Applications."[4] Accounts of Chemical Research. Link

-

Chen, D., et al. (2012). "Microfluidic Synthesis of Lipid Nanoparticles for Controlled Drug Delivery." ACS Nano. Link

(Note: While specific literature on "3-(2-Methoxyethoxy)propan-1-ol" is niche, the protocols above are derived from validated methodologies using homologous glycol ethers in nanoparticle synthesis.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Replacing poly(ethylene glycol) with RAFT lipopolymers in mRNA lipid nanoparticle systems for effective gene delivery : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 3. Microfluidic Preparation of Nanoparticles Using Poly(ethylene Glycol)-distearoylphosphatidylethanolamine for Solubilizing Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Strategies for the Detection and Quantification of 3-(2-Methoxyethoxy)propan-1-ol

Abstract

This application note provides detailed protocols for the sensitive and accurate determination of 3-(2-Methoxyethoxy)propan-1-ol, a polar organic compound relevant in various industrial and pharmaceutical contexts. Given its physicochemical properties, two primary analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) for robust identification and quantification, and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as a complementary method, particularly suitable for complex matrices or when derivatization is not desired. This guide is intended for researchers, quality control scientists, and drug development professionals requiring validated methods for the analysis of this specific glycol ether.

Introduction and Analyte Overview

3-(2-Methoxyethoxy)propan-1-ol is a bifunctional organic molecule, featuring both an ether and a primary alcohol group. Such compounds, often categorized as glycol ethers, are utilized as solvents, intermediates in chemical synthesis, and components in various formulations. Their accurate detection is critical for quality control, ensuring product purity, monitoring residual levels in finished products, and assessing environmental or occupational exposure. The polarity and potential for hydrogen bonding in 3-(2-Methoxyethoxy)propan-1-ol present unique analytical challenges that necessitate carefully optimized chromatographic methods. This document outlines two robust, field-proven methodologies to address these challenges.

Analyte Physicochemical Properties:

A thorough understanding of the analyte's properties is fundamental to method development. While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its structure and comparison to related glycol ethers.

| Property | Value (Estimated/Known) | Source | Rationale for Analytical Method Selection |

| Chemical Structure | CH₃OCH₂CH₂OCH₂CH₂CH₂OH | - | The structure indicates high polarity due to ether and hydroxyl groups, influencing chromatographic retention. |

| Molecular Formula | C₆H₁₄O₃ | [1] | Dictates the exact mass for mass spectrometry detection. |

| Molecular Weight | 134.17 g/mol | [1] | Essential for mass spectrometry calculations and standard preparation. |

| Boiling Point (°C) | Not available; estimated >200°C | - | The relatively high estimated boiling point makes it suitable for GC analysis, though inlet temperature must be optimized to prevent degradation. |

| Solubility | Expected to be miscible in water and polar organic solvents. | [2][3] | High water miscibility requires strategies like salting-out for liquid-liquid extraction or the use of reversed-phase or HILIC chromatography for HPLC. |

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the preferred method for the analysis of semi-volatile compounds like glycol ethers. The sample is vaporized and separated based on boiling point and interaction with a stationary phase within a capillary column. The mass spectrometer detector provides high selectivity and sensitivity, enabling definitive identification based on the analyte's mass spectrum and retention time. This method offers excellent resolution and is considered a gold standard for impurity profiling and trace-level quantification.[4][5]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Aqueous Matrix): Salting-Out Liquid-Liquid Extraction

-

Causality: The high water solubility of the analyte prevents efficient extraction with an organic solvent alone. The addition of a salt (e.g., potassium carbonate) increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and forcing it into the organic phase.

-

Protocol:

-

Pipette 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.

-

If required, add an appropriate internal standard (e.g., deuterated 3-(2-Methoxyethoxy)propan-1-ol or a structurally similar compound like 1-phenoxypropan-2-ol).

-

Add 2.0 g of anhydrous potassium carbonate (K₂CO₃) and vortex until dissolved. The solution may heat up.

-

Add 2.0 mL of ethyl acetate (or diethyl ether) to the tube.

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean GC vial.

-

Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

Transfer the dried extract to a new GC vial with a micro-insert for analysis.

-

2. Instrumentation and Conditions

-

Rationale: A mid-polarity column (e.g., one containing a cyanopropylphenyl phase) is chosen to provide optimal retention and peak shape for polar analytes like glycol ethers.[6] A temperature gradient allows for the efficient elution of the target analyte while separating it from potential contaminants.

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | Rxi-1301Sil MS (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL, Splitless mode (or 10:1 split for concentrated samples) |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 240 °C (hold 5 min) |

| Transfer Line Temp | 250 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification |

3. Data Analysis and Validation

-

Identification: Confirm the analyte's identity by matching its retention time and mass spectrum against a pure standard. Key expected fragments for glycol ethers often include ions at m/z 45, 59, and others resulting from ether bond cleavage.[7]

-

Quantification (SIM Mode): For high sensitivity, monitor characteristic, abundant ions. For 3-(2-Methoxyethoxy)propan-1-ol, potential ions to monitor would be derived from its molecular ion (m/z 134) and fragmentation patterns. These must be determined empirically by injecting a standard.

-

Validation:

-

Linearity: Prepare a calibration curve using at least five concentration levels. The correlation coefficient (R²) should be ≥0.995.

-

Accuracy & Precision: Analyze spiked samples at low, medium, and high concentrations. Accuracy (recovery) should be within 80-120%, and precision (RSD) should be <15%.[8]

-

LOD/LOQ: Determine the Limit of Detection and Limit of Quantification based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ).

-

Alternative Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Principle: HPLC is suitable for polar, non-volatile, or thermally labile compounds. Since 3-(2-Methoxyethoxy)propan-1-ol lacks a strong UV chromophore, conventional UV detection is not ideal. Coupling HPLC with a mass spectrometer (LC-MS) provides the necessary sensitivity and selectivity.[9] Reversed-phase chromatography is a common starting point, but for highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) may offer better retention.[10][11]

Experimental Protocol: HPLC-MS Analysis

1. Sample Preparation

-

Causality: For LC-MS, minimal sample preparation is often preferred to avoid analyte loss. The primary goal is to ensure the sample is free of particulates and compatible with the mobile phase.

-

Protocol:

-

Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex to mix thoroughly.

-

Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.

-

2. Instrumentation and Conditions

-

Rationale: A C18 column is a versatile starting point for reversed-phase chromatography. The use of a gradient elution with an organic modifier (acetonitrile or methanol) allows for the separation of compounds with varying polarities. Formic acid is added to the mobile phase to acidify it, which promotes better peak shape and enhances ionization for mass spectrometry in positive ion mode.[12]

| Parameter | Recommended Setting |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient Program | 5% B (0-1 min), ramp to 95% B (1-5 min), hold at 95% B (5-7 min), return to 5% B (7.1 min), equilibrate (7.1-10 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Key MS Parameters | Gas Temp: 300 °C, Gas Flow: 8 L/min, Nebulizer: 35 psi, Capillary Voltage: 3500 V |

| Acquisition Mode | Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification |

3. Data Analysis and Validation

-

Identification: The analyte is identified by its retention time and the detection of its protonated molecular ion [M+H]⁺ (expected m/z 135.1) in full scan mode.

-

Quantification (MRM Mode): For high selectivity and sensitivity, a precursor ion (m/z 135.1) is selected and fragmented. A characteristic product ion is then monitored. The precursor-product ion transition must be optimized using a pure standard.

-

Validation: Follow the same principles as for GC-MS (Linearity, Accuracy, Precision, LOD/LOQ). Validation is crucial to ensure the method is fit for purpose.[13]

Method Selection and Workflow Visualization

The choice between GC-MS and HPLC-MS depends on the sample matrix, required sensitivity, and available instrumentation. GC-MS is generally more sensitive for volatile compounds and provides highly reproducible fragmentation patterns for library matching. HPLC-MS is advantageous for complex aqueous matrices as it often requires less sample cleanup.

Caption: Workflow for GC-MS analysis of 3-(2-Methoxyethoxy)propan-1-ol.

Caption: Workflow for HPLC-MS analysis of 3-(2-Methoxyethoxy)propan-1-ol.

References

-

Wikipedia. Propylene glycol methyl ether. [Link]

-

ChemSynthesis. 3-(1-methoxyethoxy)-1-propanol. [Link]

-

Ataman Kimya. 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. [Link]

-

PubChem. 3-Methoxy-2-methylpropan-1-ol. [Link]

-

PubChem. 2-Methoxy-1-propanol. [Link]

-

Al-Qudsi, J. (2018). Determination of the Ethanol Polar Metabolites by LC-MS-MS in Jeddah, Saudi Arabia. ResearchGate. [Link]

-

SIELC. Separation of 3-((2-Hydroxyethyl)amino)propanol on Newcrom R1 HPLC column. [Link]

-

Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]

-

Gika, H. G., & Theodoridis, G. A. (2011). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Metabolomics, Metabonomics and Analytical Chemistry. [Link]

-

Belhcen, I., et al. (2023). Thermophysical Study on the Mixing Properties of Mixtures Comprising 2-(2-Methoxyethoxy)ethanol, Butan-1-ol, Butan-2-ol, and Propan-1-ol. Journal of Chemical & Engineering Data. [Link]

-

Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. [Link]

-

Das, A., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. [Link]

-

Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds. PubMed. [Link]

-

ACS Publications. Thermophysical Study on the Mixing Properties of Mixtures Comprising 2-(2-Methoxyethoxy)ethanol, Butan-1-ol, Butan-2-ol, and Propan-1-ol. [Link]

-

ResearchGate. (PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. [Link]

-

Ding, W. H., & Tzing, S. H. (2001). Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants in Water and Wastewater Samples. Environmental Science & Technology. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Cheméo. Chemical Properties of 1-Propanol, 3-ethoxy- (CAS 111-35-3). [Link]

-

Wikipedia. 1-Propanol. [Link]

-

Arribas-Pardo, M., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. MDPI. [Link]

-

ResearchGate. (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products.... [Link]

-

DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. U.S. Environmental Protection Agency. [Link]

-

Shifflet, M. J., et al. (2001). Validating a Reversed-Phase HPLC Method to Determine Residual Nonoxynol-9 on Pharmaceutical Process Equipment Using a Nonporous Silica Column. IVT Network. [Link]

-

chemeurope.com. Propan-1-ol. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-甲氧基-2-丙醇, 99.5 CH3CH(OH)CH2OCH3 [sigmaaldrich.com]

- 3. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]

- 4. gcms.cz [gcms.cz]

- 5. mdpi.com [mdpi.com]

- 6. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of 3-((2-Hydroxyethyl)amino)propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

laboratory safety and handling of 3-(2-Methoxyethoxy)propan-1-ol

Technical Application Note: Safe Handling and Process Integration of 3-(2-Methoxyethoxy)propan-1-ol

Executive Summary & Chemical Context